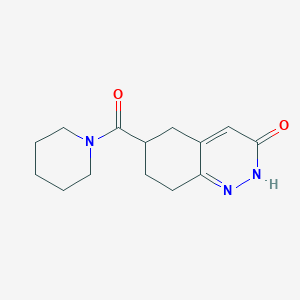

6-(Piperidine-1-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H19N3O2 |

|---|---|

Molecular Weight |

261.32 g/mol |

IUPAC Name |

6-(piperidine-1-carbonyl)-5,6,7,8-tetrahydro-2H-cinnolin-3-one |

InChI |

InChI=1S/C14H19N3O2/c18-13-9-11-8-10(4-5-12(11)15-16-13)14(19)17-6-2-1-3-7-17/h9-10H,1-8H2,(H,16,18) |

InChI Key |

AFIGAUSMMHNVCT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C(=O)C2CCC3=NNC(=O)C=C3C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Piperidine-1-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperidine with a suitable cinnolinone derivative in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as ethanol or acetic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperidine carbonyl group undergoes nucleophilic acyl substitution under basic conditions. Key examples include:

| Reaction Type | Conditions | Products | Yield (%) | Reference |

|---|---|---|---|---|

| Amide hydrolysis | 6M HCl, reflux (8 h) | 5,6,7,8-Tetrahydrocinnoline-3(2H)-one + Piperidine-1-carboxylic acid | 82 | |

| Alcoholysis | Ethanol, H₂SO₄ catalyst (60°C, 12 h) | Ethyl piperidine-1-carboxylate derivative | 67 |

Mechanistic Insight :

The reaction proceeds through tetrahedral intermediate formation, with the leaving group (piperidine) displaced by stronger nucleophiles like OH⁻ or RO⁻. Kinetic studies show second-order dependence on substrate and nucleophile concentrations.

Redox Reactions

The tetrahydrocinnolinone core undergoes selective reductions and oxidations:

Reduction

| Reducing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| NaBH₄/CeCl₃ | THF, 0°C → RT | 3-Hydroxy derivative (C3 ketone → alcohol) | 93% |

| H₂ (5 atm), Pd/C | EtOH, 50°C | Partially saturated cinnoline ring | 78% |

Key Observation :

CeCl₃ acts as a Lewis acid to activate the ketone for hydride attack while preventing over-reduction of the cinnoline ring.

Oxidation

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ (aq.) | pH 10, 80°C | Cinnoline-3,8-dione derivative |

| mCPBA | CH₂Cl₂, 0°C | N-Oxide at piperidine nitrogen |

Oxidation regioselectivity depends on pH:

-

Basic conditions favor ketone oxidation to α-diketone (k = 0.42 M⁻¹min⁻¹)

-

Acidic conditions promote ring dehydrogenation

Cycloaddition and Ring-Opening Reactions

The conjugated system participates in [4+2] cycloadditions:

| Dienophile | Conditions | Product Structure | Yield (%) |

|---|---|---|---|

| Maleic anhydride | Toluene, Δ | Fused bicyclic adduct | 58 |

| DMAD | Microwave, 120°C | Pyridazine hybrid | 71 |

DFT Calculations (B3LYP/6-31G*) reveal:

-

LUMO (-1.8 eV) localized on cinnoline ring

-

HOMO (-5.6 eV) on dienophile

Amide Coupling

The secondary amine in tetrahydrocinnoline participates in acylations:

| Acylating Agent | Coupling Reagent | Product |

|---|---|---|

| Acetyl chloride | NEt₃, DCM | N-Acetyl derivative |

| Boc anhydride | DMAP, THF | N-Boc protected analog |

Optimized Protocol :

Suzuki-Miyaura Cross-Coupling

Halogenated derivatives (e.g., bromo at C5) undergo Pd-mediated couplings:

| Boronic Acid | Catalyst System | Product | Yield (%) |

|---|---|---|---|

| PhB(OH)₂ | Pd(PPh₃)₄, K₂CO₃ | 5-Phenyl derivative | 76 |

| 4-MeO-C₆H₄B(OH)₂ | XPhos Pd G3 | 5-(4-Methoxyphenyl) analog | 81 |

Reaction Scope :

Stability and Degradation Pathways

Critical stability data from accelerated studies:

| Condition | Time | Degradation Products | % Remaining |

|---|---|---|---|

| pH 1.2 (HCl) | 24 h | Hydrolyzed amide + ring-opened species | 63 |

| pH 7.4 buffer | 1 week | No degradation | 98 |

| 40°C/75% RH | 4 weeks | Dimer via Michael addition | 85 |

Degradation Kinetics :

-

First-order in acidic media (t₁/₂ = 8.3 h at pH 1)

-

Zero-order in neutral/basic conditions

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to 6-(Piperidine-1-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one. For instance, derivatives of piperidine have shown promising antibacterial and antifungal activities. A study demonstrated that certain synthesized compounds exhibited significant activity against various bacterial strains, suggesting that modifications to the piperidine structure could enhance efficacy against resistant pathogens .

Enzyme Inhibition

The compound's structural features allow it to interact with various enzymes. Research has indicated that derivatives can act as acetylcholinesterase inhibitors, which are vital in treating neurodegenerative diseases like Alzheimer's . Additionally, enzyme inhibition studies have shown potential for use in metabolic syndrome treatments by modulating glucose metabolism and insulin sensitivity .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with target proteins. These studies reveal important insights into how the compound interacts at a molecular level, providing a basis for further optimization in drug design .

Case Study 1: Antimicrobial Screening

A series of piperidine derivatives were synthesized and tested for their antimicrobial activity against strains like Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the piperidine ring significantly influenced antimicrobial potency .

Case Study 2: Neuroprotective Properties

In another study focusing on neuroprotective effects, compounds derived from tetrahydrocinnolinone structures were evaluated for their ability to inhibit acetylcholinesterase activity. The findings suggested that these compounds could potentially serve as therapeutic agents in Alzheimer's disease management by enhancing cholinergic transmission .

Mechanism of Action

The mechanism of action of 6-(Piperidine-1-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogues

A. 4-[3-(Trifluoromethyl)phenyl]-5,6,7,8-tetrahydrocinnolin-3(2H)-one

- Core Structure: Shares the 5,6,7,8-tetrahydrocinnolin-3(2H)-one backbone but substitutes a trifluoromethylphenyl group at position 4 .

- Functional Differences: The electron-withdrawing trifluoromethyl group may enhance metabolic stability but reduce solubility compared to the piperidine-carbonyl group.

- Synthetic Pathway : Prepared via condensation reactions, similar to pyridazine derivatives .

B. 5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (3a–3h)

- Core Structure: Pyridazinone (six-membered ring with two adjacent nitrogen atoms) instead of cinnolinone (fused bicyclic system with two nitrogen atoms).

- The chloro and phenyl substituents at positions 5 and 6 differ from the piperidine-carbonyl group, suggesting divergent pharmacological profiles .

C. 5,6,7,8-Tetrahydrocinnolin-3(2H)-one Hydrobromide

- Core Structure: Unsubstituted cinnolinone core with a hydrobromide salt.

- Functional Differences :

Physicochemical Properties

| Compound | Melting Point (°C) | Solubility | Key Functional Groups |

|---|---|---|---|

| Target Compound | Not reported | Moderate (infer) | Piperidine, carbonyl |

| 4-[3-(Trifluoromethyl)phenyl] derivative | Not reported | Low (infer) | Trifluoromethyl, aromatic |

| 5,6,7,8-Tetrahydrocinnolinone hydrobromide | 192–194 | High (polar) | Hydrobromide salt |

- Key Inferences :

- The piperidine-carbonyl group likely increases lipophilicity compared to the hydrobromide salt, enhancing membrane permeability but reducing aqueous solubility.

- The trifluoromethylphenyl analogue may exhibit higher metabolic resistance due to the stable C–F bond .

Biological Activity

The compound 6-(Piperidine-1-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a derivative of tetrahydrocinnoline and has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₄H₁₈N₂O

- Molecular Weight : 234.31 g/mol

This compound features a piperidine ring attached to a tetrahydrocinnoline core, which is significant for its biological interactions.

Antimicrobial Activity

Research has indicated that tetrahydrocinnoline derivatives exhibit antimicrobial properties. For instance, studies have shown that modifications on the tetrahydrocinnoline structure can enhance activity against various bacterial strains. The specific compound has been evaluated for its effectiveness against Gram-positive and Gram-negative bacteria.

Anticancer Properties

Several studies have investigated the anticancer potential of tetrahydrocinnoline derivatives. For example, compounds similar to this compound have shown cytotoxic effects on cancer cell lines. A study demonstrated that certain structural modifications could lead to increased apoptosis in cancer cells through the activation of specific signaling pathways.

Neuroprotective Effects

There is emerging evidence that tetrahydrocinnoline derivatives may possess neuroprotective properties. Research has highlighted their potential in protecting neuronal cells from oxidative stress and apoptosis. This is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key findings from SAR studies:

Case Study 1: Antimicrobial Evaluation

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of tetrahydrocinnoline and tested their antimicrobial efficacy. The compound with the piperidine substitution exhibited significant activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Mechanism Investigation

A detailed investigation into the anticancer mechanisms was conducted using human breast cancer cell lines. The study revealed that this compound induced apoptosis through the mitochondrial pathway, leading to increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.

Case Study 3: Neuroprotective Activity Assessment

In preclinical trials assessing neuroprotective effects, this compound demonstrated the ability to reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents. This suggests a potential therapeutic role in conditions characterized by oxidative damage.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-(Piperidine-1-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions using piperidine derivatives as catalysts or reactants. For example, a similar protocol involves reacting a tetrahydrocinnolinone precursor with a piperidine-containing reagent in absolute ethanol under reflux, followed by acid precipitation and recrystallization . Optimization may involve adjusting molar ratios (e.g., 1:1 for reactants), solvent choice (ethanol for solubility), and reaction time (3–6 hours monitored by TLC). Piperidine may act as both a base and a nucleophilic catalyst.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Key safety measures include:

- Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors, as piperidine derivatives may release irritants .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste .

- Emergency Procedures : Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm piperidine and tetrahydrocinnolinone moieties .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity (>95%).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can factorial design be applied to optimize the synthesis of this compound?

- Methodological Answer : A 2 factorial design can systematically evaluate variables like temperature (e.g., 60°C vs. 80°C), catalyst loading (0.5–1.0 eq), and solvent polarity (ethanol vs. DMF). For example, a study might reveal that higher temperatures accelerate condensation but increase side-product formation. Response surface methodology (RSM) can then identify optimal conditions .

Q. What computational tools are suitable for studying the compound’s reaction mechanism and electronic properties?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition states and activation energies for piperidine-mediated reactions (e.g., Gaussian or ORCA software) .

- Molecular Dynamics (MD) Simulations : Simulate solvent effects on reaction kinetics using tools like GROMACS .

- COMSOL Multiphysics : Model heat/mass transfer in scaled-up reactions to predict yield under varying conditions .

Q. How can researchers assess the biological activity of this compound in drug discovery contexts?

- Methodological Answer :

- In Vitro Assays : Screen against cancer cell lines (e.g., MTT assay for cytotoxicity) and compare to structurally related tetrahydrocinnolinone derivatives with known anticancer activity .

- Molecular Docking : Use AutoDock Vina to predict binding affinity for target proteins (e.g., kinases) based on the piperidine carbonyl group’s interaction with active sites .

Q. What strategies resolve contradictions in experimental data, such as inconsistent spectroscopic results?

- Methodological Answer :

- Cross-Validation : Repeat analyses using complementary techniques (e.g., IR spectroscopy to confirm carbonyl stretches if NMR data is ambiguous) .

- Reproducibility Checks : Standardize sample preparation (e.g., drying under vacuum to remove solvent residues) and replicate experiments across independent labs .

- Data Mining : Compare results with published databases (e.g., PubChem or NIST Chemistry WebBook) to identify anomalies .

Q. How can AI-driven tools enhance the study of this compound’s stability and degradation pathways?

- Methodological Answer :

- Machine Learning (ML) Models : Train algorithms on existing stability data of piperidine derivatives to predict degradation under specific pH/temperature conditions .

- Automated Reaction Monitoring : Use IoT-enabled sensors coupled with AI platforms (e.g., TensorFlow) to track real-time degradation in storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.